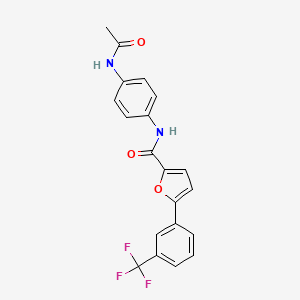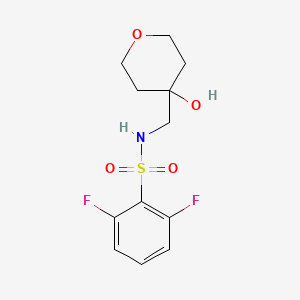
2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride" is a complex organic molecule that appears to be related to a class of compounds that include piperazine as a core structural motif. Piperazine derivatives are known for their potential biological activities, which often prompt research into their synthesis and evaluation for various applications, including antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various methods. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles . This method utilizes electrochemically generated p-quinone imine, which undergoes a Michael addition reaction with 2-SH-benzazoles. Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound likely contains additional functional groups attached to this core structure, such as the phenyl-6H-1,3,4-thiadiazin-2-yl moiety, which could influence its chemical behavior and biological activity. The presence of a fluorophenoxy group suggests additional possibilities for interactions due to the electronegative fluorine atom .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse. As seen in the electrochemical synthesis, piperazine compounds can participate in Michael addition reactions, which are a type of nucleophilic addition. This suggests that the compound may also be reactive towards nucleophiles and could undergo similar reactions under the right conditions . Additionally, the synthesis of chalcones containing a piperazine moiety involves Claisen-Schmidt condensation, indicating that the ketone functional group in these molecules is reactive towards aldehydes in the presence of bases .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride" are not provided in the papers, we can infer that the compound may exhibit properties typical of similar piperazine derivatives. These properties could include solubility in organic solvents, potential for hydrogen bonding due to the presence of heteroatoms, and a certain degree of stability under physiological conditions. The antimicrobial evaluation of related compounds suggests that they may have biological activity, which could be a significant physical property in the context of pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound belongs to a class of molecules characterized by the presence of fluorophenyl, thiadiazine, and piperazine moieties. These structural features are associated with various biological activities, which have been explored through synthesis and evaluation studies.
Antibacterial and Antimycobacterial Agents : The synthesis of new fluorine-containing thiadiazolotriazinones has shown promising antibacterial activities. Fluorine atoms and piperazine structures are integral to the design of molecules with potential biological activity. Compounds synthesized with these motifs have been tested against various bacterial strains, demonstrating moderate to promising antibacterial and antimycobacterial activities (B. S. Holla et al., 2003; Gulshan Gurunani et al., 2022).
Synthesis of Radioactive Tracers : The preparation of fluorine-18 labeled compounds like GBR 12909, which is a dopamine reuptake inhibitor, highlights the application of fluorophenyl piperazines in developing radioactive tracers for neurological studies (M. Haka et al., 1990).
Electrochemical Synthesis : Innovative electrochemical synthesis methods have been applied to generate new compounds with fluorophenyl and piperazine components, showing the versatility of these groups in creating biologically active molecules through environmentally friendly processes (D. Nematollahi et al., 2011; D. Nematollahi et al., 2014).
Serotonin-Selective Reuptake Inhibitors (SSRIs) : The compound's structural relatives have been synthesized as SSRIs, aiming for an improved adverse reaction profile. This demonstrates the potential of fluorophenyl piperazines in the development of novel therapeutics for depression and related disorders (J. Dorsey et al., 2004).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S.ClH/c22-17-8-4-5-9-19(17)28-14-20(27)25-10-12-26(13-11-25)21-24-23-18(15-29-21)16-6-2-1-3-7-16;/h1-9H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPBSIDEIYIWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2526784.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)
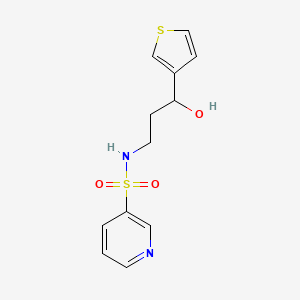
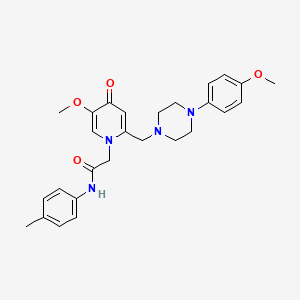
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate](/img/structure/B2526789.png)
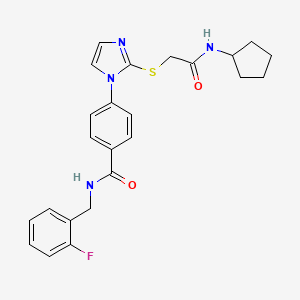
![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)
